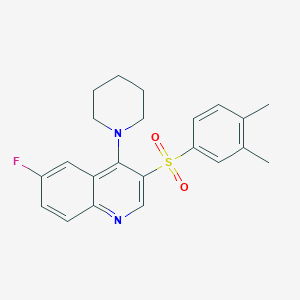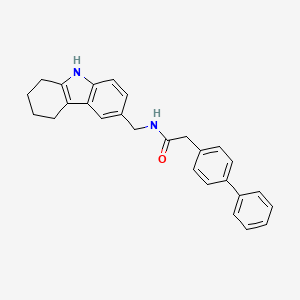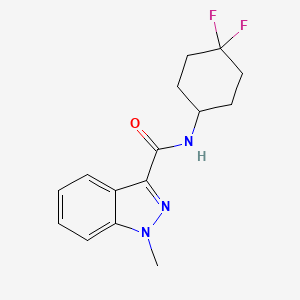
N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives have been extensively studied due to their wide range of biological activities, including antitumor properties. The specific substitution pattern on the indazole core, such as the presence of the difluorocyclohexyl and methyl groups, can significantly influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of indazole derivatives typically involves the formation of the indazole ring followed by functionalization at various positions. For instance, the synthesis of 1-arylindazole-3-carboxamides has been achieved using a two-step process starting with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields . Although the specific synthesis of "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to incorporate the difluorocyclohexyl and methyl groups.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of the indazole core, which can be further substituted with various functional groups. The crystal structures of similar compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined, revealing that these molecules crystallize in the monoclinic system with specific space groups . The molecular structure analysis of the target compound would likely involve X-ray crystallography to determine its precise geometry and conformation.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and substitution reactions, which are essential for the synthesis and functionalization of these compounds. For example, the synthesis of various indazole carboxamides involves condensation reactions between isocyanates and amines . The reactivity of the indazole ring also allows for further chemical modifications, which can be used to tailor the compound's properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the indazole core. The introduction of groups like difluorocyclohexyl and methyl is expected to affect these properties. For instance, the presence of fluorine atoms can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes . The specific physical and chemical properties of "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-20-12-5-3-2-4-11(12)13(19-20)14(21)18-10-6-8-15(16,17)9-7-10/h2-5,10H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFONPSXYWOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



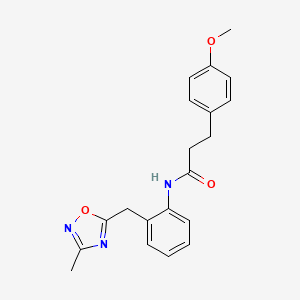
![2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B3020730.png)
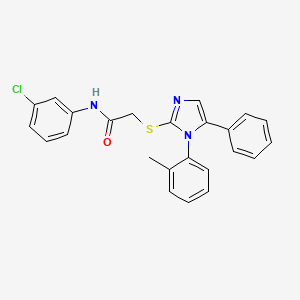
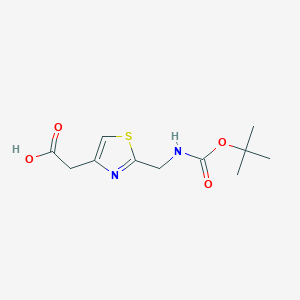
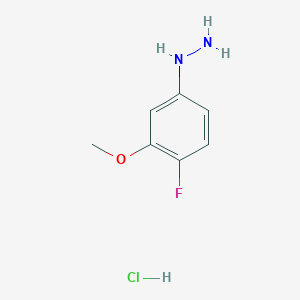
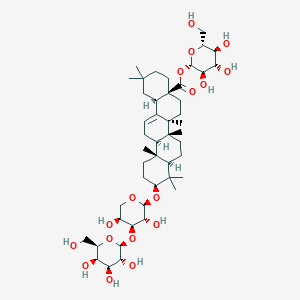
![5-Bromo-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3020739.png)


